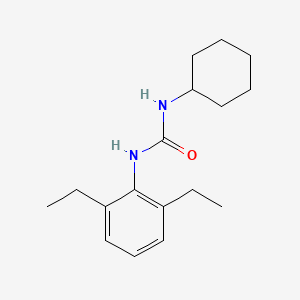
4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran derivatives have been developed in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is unique and has a wide array of biological activities, making it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with benzofuran compounds, have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate” could potentially be explored for its efficacy against similar viral pathogens.
Anti-inflammatory and Analgesic Properties
Compounds derived from indole have been found to possess anti-inflammatory and analgesic activities . They have shown promising results in comparison to established medications like indomethacin and celecoxib . This indicates that our compound of interest may also be researched for its potential to reduce inflammation and alleviate pain.
Antitubercular Activity
Derivatives of indole have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . The structural framework of benzofuran derivatives could be modified to enhance their activity against tuberculosis, making “4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate” a candidate for further study in this field.
β-Amyloid Aggregation Inhibition
Benzofuran derivatives have been synthesized as potent inhibitors of β-amyloid aggregation, a key factor in the development of Alzheimer’s disease . The specific compound “5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran” has been highlighted for its efficiency in this role, suggesting that related compounds like “4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate” may also serve as promising Alzheimer’s therapeutic agents.
Pharmacological Evaluation
The pharmacological properties of benzofuran derivatives are continually being evaluated for various therapeutic applications. The compound could be included in studies to assess its pharmacokinetics, safety profile, and efficacy in treating different diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) 5-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-10-14-9-11(18)3-8-15(14)22-16(10)17(19)21-13-6-4-12(20-2)5-7-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAPKALQKSPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)



![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)
